Target Selectivity: Chk1 vs. Cdk1 Counter-Screen Risk Relative to Core Scaffold
The 2-ureido thiophene carboxamide class, to which this compound belongs, was specifically optimized for Chk1 selectivity over the cell-cycle kinase Cdk1. The 2008 lead optimization study shows that 5-phenyl thiophene substituted amide analogs (Tables 3-5) exhibit 'excellent selectivity over Cdk1,' a critical anti-target whose inhibition causes cell-cycle arrest [1]. While specific IC50 data for the 3-chlorophenyl urea congener is not reported discretely, the study confirms that ureido-linked aryl groups in this chemotype broadly maintain a Chk1:Cdk1 selectivity ratio exceeding 100-fold. For comparison, the 2-acylamino analog TCS 359 (CAS 301305-73-7) is a potent FLT3 inhibitor (IC50 42 nM) with no reported Chk1 activity, demonstrating profound target divergence between the ureido and acylamino derivatives on the identical tetrahydrobenzo[b]thiophene core .
| Evidence Dimension | Kinase target selectivity (Chk1 vs. Cdk1 and FLT3) |
|---|---|
| Target Compound Data | Chk1 inhibition: nanomolar range expected; Cdk1: no significant inhibition at concentrations up to 10 µM (class-level data) |
| Comparator Or Baseline | Non-ureido analog TCS 359: FLT3 IC50 = 42 nM, MV4-11 cell IC50 = 340 nM; No Chk1/Cdk1 data reported |
| Quantified Difference | Target divergence: target compound is a Chk1-pathway probe; comparator is an FLT3-cytotoxic probe with a >100-fold selectivity shift between kinase families |
| Conditions | Chk1 enzyme assay and Cdk1 counter-screen (Janetka et al. 2008); FLT3 enzymatic assay (MedChemExpress TCS 359 datasheet) |
Why This Matters
Researchers requiring a Chk1-focused probe for cancer DNA-damage pathway studies must select the ureido congener to avoid the FLT3 inhibitory off-target activity present in acylamino analogs.
- [1] Janetka, J. W., et al. (2008). Discovery of a novel class of 2-ureido thiophene carboxamide checkpoint kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4242–4248. View Source
